molecular formula C13H20O B7907076 2-(4-iso-Butylphenyl)-2-propanol

2-(4-iso-Butylphenyl)-2-propanol

Cat. No.: B7907076
M. Wt: 192.30 g/mol
InChI Key: OHITVHATOPWRRY-UHFFFAOYSA-N
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Description

2-(4-iso-Butylphenyl)-2-propanol, with the molecular formula C13H20O , is a phenylpropanol derivative of significant interest in pharmaceutical and organic chemistry research. This compound is recognized as a key synthetic intermediate and a potential metabolite in the study of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen . Research into this alcohol focuses on its role in oxidative and thermal degradation pathways, making it valuable for developing analytical methods and studying drug stability and impurity profiles . As a structural analog of active pharmaceutical ingredients, it also serves as a versatile building block for the synthesis of more complex molecules, such as carboxylic acids and esters, for biological evaluation . This product is provided exclusively for laboratory research purposes. It is strictly For Research Use Only (RUO) and is not approved for use in humans, animals, or as a diagnostic agent. It must not be used for personal consumption. Researchers should handle this material in accordance with all applicable laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-(2-methylpropyl)phenyl]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O/c1-10(2)9-11-5-7-12(8-6-11)13(3,4)14/h5-8,10,14H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHITVHATOPWRRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within Aromatic Alcohol Chemistry

Aromatic alcohols are a class of organic compounds where a hydroxyl (-OH) group is attached to a carbon atom, which is itself part of an alkyl chain connected to an aromatic ring. bris.ac.uklibretexts.org This structural motif distinguishes them from phenols, where the hydroxyl group is directly bonded to the aromatic ring. libretexts.org 2-(4-iso-Butylphenyl)-2-propanol fits perfectly within this classification, featuring a tertiary alcohol group attached to a propyl chain, which is in turn bonded to a 4-isobutylphenyl group.

The chemistry of aromatic alcohols is rich and varied, with their reactivity largely dictated by the nature of the alcohol (primary, secondary, or tertiary) and the substitution pattern on the aromatic ring. libretexts.org Tertiary alcohols, such as this compound, are generally resistant to oxidation under standard conditions, a characteristic that differentiates them from primary and secondary alcohols which can be oxidized to aldehydes and ketones, respectively. libretexts.org Their synthesis and reactions are a cornerstone of organic chemistry, often involving nucleophilic addition to ketones or Grignard reactions.

Academic Significance and Research Landscape

The academic interest in 2-(4-iso-butylphenyl)-2-propanol is intrinsically linked to its role as a potential precursor or metabolite of 2-(4-iso-butylphenyl)propionic acid, commonly known as ibuprofen (B1674241). researchgate.netnih.govsigmaaldrich.com Research into the synthesis and derivatives of ibuprofen often involves intermediates that are structurally analogous to this tertiary alcohol. nih.govmdpi.com

The broader research landscape for tertiary alcohols is vibrant, with a significant focus on developing novel synthetic methodologies, including asymmetric synthesis to control stereochemistry. bris.ac.uk The creation of sterically hindered tertiary alcohols is a particular area of interest, as these motifs are present in various natural products and pharmacologically active molecules. nih.govnih.gov While direct and extensive research specifically targeting this compound is not widely documented, the principles and findings from the study of other tertiary aromatic alcohols can be extrapolated to understand its potential chemical behavior and significance.

Structural Characteristics and Stereochemical Considerations

Conventional Synthetic Routes to this compound and Related Analogues

A primary and straightforward method for the synthesis of tertiary alcohols like this compound is the Grignard reaction. youtube.comlibretexts.org This approach involves the nucleophilic addition of a Grignard reagent to a ketone. libretexts.orgaroonchande.com For the target molecule, this would typically involve the reaction of 4-isobutylphenylmagnesium bromide with acetone (B3395972). The Grignard reagent is prepared by reacting 4-isobutylbromobenzene with magnesium metal in an anhydrous ether solvent. youtube.com

The reaction proceeds via the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of acetone. The resulting magnesium alkoxide intermediate is then protonated in a subsequent workup step, typically with a dilute acid, to yield the final tertiary alcohol product. youtube.com

A similar strategy can be used to synthesize a range of analogous tertiary alcohols by varying the ketone or the Grignard reagent. For instance, reacting different arylmagnesium halides with acetone would produce a variety of 2-aryl-2-propanols. aroonchande.com Conversely, using different ketones with 4-isobutylphenylmagnesium bromide would lead to other tertiary alcohols with the 4-isobutylphenyl moiety.

Table 1: Synthesis of Tertiary Alcohols via Grignard Reaction

Grignard ReagentKetoneProduct
4-iso-Butylphenylmagnesium bromideAcetoneThis compound
Phenylmagnesium bromideAcetone2-Phenyl-2-propanol
Cyclohexylmagnesium bromideAcetone2-Cyclohexyl-2-propanol

This method is highly versatile and generally provides good yields, making it a cornerstone in the synthesis of tertiary alcohols. aroonchande.com

An alternative approach to building the carbon skeleton of molecules related to this compound involves the chloromethylation of an aromatic precursor, followed by a series of transformations. google.com For example, a multi-step process for the synthesis of ibuprofen, a related propionic acid, utilizes the chloromethylation of an alkylbenzene as a key step. google.com

This pathway would begin with the chloromethylation of isobutylbenzene (B155976) to form 4-isobutylbenzyl chloride. This intermediate can then be converted to the corresponding nitrile, (4-isobutylphenyl)acetonitrile, by reaction with a cyanide salt. google.com To arrive at a structure analogous to the target tertiary alcohol, the nitrile could be further elaborated. For instance, alkylation of the nitrile followed by hydrolysis could lead to a ketone, which could then be reacted with a Grignard reagent as described in the previous section.

This route, while more complex than a direct Grignard addition to a commercially available ketone, offers flexibility in constructing a variety of substituted aryl compounds.

Rearrangement reactions offer another synthetic avenue, particularly for the synthesis of 2-arylpropanoic acids (profens), which are structurally related to the target alcohol. One such method is the oxidative 1,2-aryl migration of alkyl aryl ketones. jst.go.jpelsevierpure.com This reaction can be used to synthesize ibuprofen from 4'-isobutylacetophenone (B122872). jst.go.jpelsevierpure.com The aldehyde precursor to the target alcohol, 2-(4-isobutylphenyl)propionaldehyde, can be synthesized via a rearrangement reaction of 2-(4-isobutylphenyl)1,2-epoxypropane. google.com This reaction is catalyzed by anhydrous magnesium chloride in the presence of a soft nucleophile and proceeds in high yield. google.com The resulting aldehyde can then be reduced to the corresponding primary alcohol or potentially converted to the target tertiary alcohol through further reactions.

Another relevant rearrangement is the Willgerodt–Kindler reaction, which has been used in the synthesis of arylacetic acids. nih.gov While not a direct route to the tertiary alcohol, these rearrangement strategies are crucial in the synthesis of the broader class of 2-arylpropionic derivatives.

Biocatalytic and Asymmetric Synthesis of Chiral Isomers

The this compound molecule possesses a chiral center at the tertiary carbon atom, meaning it can exist as two enantiomers. The separation and selective synthesis of these enantiomers are of great importance, as different enantiomers of a chiral drug can have different pharmacological activities. Biocatalysis offers powerful tools for achieving this. nih.gov

Alcohol Dehydrogenase-Catalyzed Enantioselective Reductions

Alcohol dehydrogenases (ADHs) are enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. nih.govfrontiersin.org In the reverse direction, they can be used for the asymmetric reduction of prochiral ketones to chiral alcohols with high enantioselectivity. nih.govresearchgate.net

While ADHs are most commonly used for the reduction of ketones to secondary alcohols, their application to the synthesis of chiral tertiary alcohols is less common due to the steric hindrance around the carbonyl group. However, for the synthesis of related chiral secondary alcohols, such as the precursor to (S)-ibuprofen, ADHs have been effectively employed. For instance, the asymmetric reduction of 4'-isobutylacetophenone could yield the corresponding (S)- or (R)-1-(4-isobutylphenyl)ethanol with high enantiomeric excess, depending on the specific ADH used. nih.govresearchgate.net

Table 2: Enantioselective Reduction of Aryl Ketones by ADHs

SubstrateEnzyme SourceProductEnantiomeric Excess (ee)
2-HydroxyacetophenoneCandida parapsilosis ADH(S)-1-Phenyl-1,2-ethanediol97%
Various aryl ketonesRecombinant E. coli expressing ADHCorresponding chiral alcohols>95%

The use of whole-cell biocatalysts expressing a specific ADH is often preferred as it can include in-situ cofactor regeneration systems, making the process more efficient and cost-effective. nih.gov

Dynamic Kinetic Resolution Strategies for Chiral Alcohols

Dynamic kinetic resolution (DKR) is a powerful technique to obtain a single enantiomer from a racemic mixture in a theoretical yield of 100%. nih.gov This is achieved by combining the kinetic resolution of the racemate with in-situ racemization of the slower-reacting enantiomer. nih.govjst.go.jp

The DKR of tertiary alcohols is particularly challenging due to their steric hindrance and the difficulty in finding compatible catalysts for both the resolution and racemization steps. researchgate.netacs.orgresearchgate.netrsc.org However, recent advances have shown promise in this area. Chemoenzymatic DKR, which combines a biocatalyst for the resolution step with a metal catalyst for racemization, has been successfully applied to tertiary benzylic alcohols. nih.govjst.go.jpresearchgate.net

One approach involves the use of a lipase (B570770), such as Candida antarctica lipase A (CAL-A), for the enantioselective acylation of the tertiary alcohol. nih.govjst.go.jpscielo.br Simultaneously, a racemization catalyst, such as an oxovanadium complex, is used to interconvert the enantiomers of the unreacted alcohol. jst.go.jpresearchgate.netrsc.org This allows for the continuous conversion of the racemic starting material into a single enantiomer of the acylated product.

While a specific DKR protocol for this compound has not been extensively reported, the successful DKR of other tertiary benzylic alcohols suggests that this strategy could be adapted for its chiral resolution. scielo.brnih.gov The development of efficient DKR processes for tertiary alcohols remains an active area of research with significant potential for the synthesis of enantiopure chiral building blocks. acs.orgresearchgate.net

Green Chemistry Principles in the Synthesis of Aromatic Alcohols

Atom economy, a core principle of green chemistry, seeks to maximize the incorporation of all reactant atoms into the final product. jk-sci.comacs.org Traditional stoichiometric syntheses of tertiary alcohols like this compound, such as those involving Grignard reagents, often exhibit poor atom economy. The reaction of 4-isobutylacetophenone with methylmagnesium bromide, for example, generates a stoichiometric amount of magnesium salts as waste. primescholars.com This not only represents a loss of material but also creates a downstream waste treatment burden.

The theoretical atom economy for such a reaction is significantly less than 100%. In contrast, catalytic reactions represent a superior alternative. For instance, the synthesis of an alcohol via the catalytic hydration of an alkene is theoretically 100% atom-economical, as all atoms of the ethene and water are incorporated into the final ethanol (B145695) product. docbrown.info While not directly applicable to this tertiary alcohol, it illustrates the ideal. The BHC Company's green synthesis of ibuprofen, a related compound, exemplifies this principle by redesigning the process from a six-step, low atom economy route (40%) to a three-step catalytic process with a much higher atom economy (77%). researchgate.net This approach drastically reduces waste, with the only byproduct being acetic acid, which can be recovered and reused. researchgate.net

Table 2: Atom Economy Comparison of Synthetic Routes for Related Alcohols

Reaction TypeExampleTheoretical Atom EconomyKey Byproducts
Grignard ReactionKetone + Organometallic Reagent → Tertiary Alcohol~50% primescholars.comInorganic Salts (e.g., MgBrOH)
FermentationGlucose → Ethanol + Carbon Dioxide~51% docbrown.infoCarbon Dioxide
Catalytic HydrationEthene + Water → Ethanol100% docbrown.infoNone (theoretically)
BHC Ibuprofen ProcessMulti-step Catalytic Synthesis77% researchgate.netAcetic Acid (recyclable)

The principle of using safer solvents and reaction conditions aims to minimize the environmental and health impacts associated with chemical processes. acs.orgsolubilityofthings.com Traditional syntheses of aromatic alcohols and their precursors often rely on hazardous volatile organic compounds (VOCs) like benzene (B151609), chloroform, or diethyl ether. usc.edu Green chemistry promotes the substitution of these solvents with safer, more benign alternatives. usc.edureagent.co.uk

Table 3: Comparison of Traditional vs. Greener Solvents

Traditional SolventKey HazardsGreener Alternative(s)Benefits of Alternative
BenzeneCarcinogen, Hazardous Air Pollutant usc.eduTolueneLower toxicity, not classified as a human carcinogen. thecalculatedchemist.com
Dichloromethane (DCM)Carcinogen, Hazardous Air Pollutant usc.eduEthyl acetate, 2-MeTHFLower toxicity, less environmental impact. usc.edu
HexaneNeurotoxin, Hazardous Air Pollutant rsc.orgHeptaneSignificantly lower neurotoxicity. rsc.org
Diethyl EtherHighly flammable, forms explosive peroxidestert-Butyl methyl ether (MTBE), 2-MeTHFReduced peroxide formation tendency, better stability. usc.edu

Catalysis is a fundamental pillar of green chemistry, enabling reactions with greater efficiency, selectivity, and under milder conditions, thereby reducing waste and energy consumption. acs.orgsolubilityofthings.com Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can be recycled and reused. acs.org

In the context of synthesizing precursors for compounds like this compound, catalysis is crucial. For example, the Friedel-Crafts acylation of isobutylbenzene to form the key intermediate, 4-isobutylacetophenone, traditionally uses stoichiometric amounts of aluminum trichloride (B1173362) (AlCl₃), which generates large quantities of acidic waste. central.edu Modern approaches focus on using heterogeneous catalysts, such as zeolites, which are solid, reusable acids that simplify product separation and eliminate corrosive waste streams.

Oxidation Reactions of Aromatic Propanols

The oxidation of aromatic propanols like this compound is a key area of research. While the tertiary nature of the alcohol in this specific compound makes direct oxidation to a ketone challenging without breaking carbon-carbon bonds, related aromatic alcohols offer insights into potential oxidative pathways. For instance, the oxidation of similar compounds can be initiated by electron transfer from the aromatic ring. The use of strong oxidizing agents can lead to various products through benzylic oxidation or substitution on the aromatic ring, depending on the specific reaction conditions and the structure of the starting material.

Degradation Pathways of this compound and Related Analogues

As a major metabolite of the widely used drug ibuprofen, this compound's degradation in the environment has been a subject of scientific inquiry. nih.govethz.ch Understanding these pathways is essential for assessing its environmental impact.

Sunlight plays a significant role in the breakdown of many organic compounds, including this compound. The primary mechanism of its photolytic degradation involves the formation of highly reactive oxygen species, such as hydroxyl radicals, which then react with the compound. This process is influenced by factors like light intensity and the chemical composition of the surrounding water. Research has shown that the presence of mineral particles like clay can significantly enhance the photodegradation of the parent compound, ibuprofen, with the initial rate of degradation being four times higher in the presence of clay particles. nih.gov The degradation pathways can involve hydroxylation, decarboxylation, and demethylation. nih.gov

In aquatic environments, abiotic degradation is often driven by reactions with naturally occurring radicals, with the hydroxyl radical (•OH) being a primary oxidant. nih.gov Ibuprofen itself is known to be a radical scavenger. nih.gov The degradation of this compound by hydroxyl radicals likely involves either the abstraction of a hydrogen atom from the iso-butyl group or the addition of the hydroxyl radical to the aromatic ring. These initial reactions trigger a cascade of further transformations, leading to a variety of degradation products. The rate of this degradation is significantly influenced by solar radiation. nih.gov

Microbial activity is a critical factor in the breakdown of this compound in both oxygen-rich (aerobic) and oxygen-poor (anaerobic) environments.

Under aerobic conditions , certain bacteria, such as Sphingomonas sp. strain Ibu-2, have demonstrated the ability to use ibuprofen as a sole source of carbon and energy. nih.govnih.gov The degradation pathway often involves the removal of the propionic acid side chain to form isobutylcatechol, which is then further metabolized. ethz.chnih.gov Other bacteria, like Priestia megaterium, have been shown to hydroxylate the isobutyl side chain of ibuprofen. researchgate.net

Under anaerobic conditions , the formation of ibuprofenol [2-(4-isobutylphenyl)-propanol] from ibuprofen has been reported. nih.gov Generally, anaerobic degradation is a slower process compared to its aerobic counterpart.

The following table summarizes the key degradation pathways and the organisms or conditions involved:

Degradation TypeProcessKey Intermediates/ProductsOrganism/Condition
Photolytic Reaction with photochemically generated reactive oxygen species.Hydroxylated derivatives, products of side-chain oxidation.Simulated sunlight, enhanced by mineral particles. nih.gov
Abiotic Reaction with hydroxyl radicals (•OH).Hydroxylated derivatives, products of side-chain cleavage.Aquatic environments, influenced by solar radiation. nih.gov
Aerobic Biodegradation Microbial metabolism.Isobutylcatechol, hydroxylated ibuprofen derivatives.Sphingomonas sp. strain Ibu-2, Priestia megaterium. nih.govnih.govresearchgate.net
Anaerobic Biodegradation Microbial metabolism in the absence of oxygen.Ibuprofenol. nih.govAnaerobic conditions. nih.gov

Mechanistic Investigations of Intramolecular Rearrangements

Intramolecular rearrangements of this compound can be induced under certain conditions, particularly in the presence of strong acids. google.com Such rearrangements typically proceed through the formation of a carbocation intermediate.

The process would likely initiate with the protonation of the hydroxyl group by a strong acid, followed by the elimination of a water molecule to form a tertiary carbocation. This carbocation could then potentially undergo a 1,2-hydride or 1,2-alkyl shift to form a more stable carbocation, although the tertiary carbocation is already relatively stable. Subsequent deprotonation would lead to the formation of an alkene. The specific products formed would be dictated by the relative stabilities of the possible carbocation intermediates and the transition states leading to them. While detailed mechanistic studies specifically on the intramolecular rearrangements of this compound are not widely available, the fundamental principles of carbocation chemistry provide a solid framework for predicting these potential transformation pathways.

Advanced Analytical Characterization and Method Development

Chromatographic Methodologies for Analysis and Purity Assessment

Chromatography is a cornerstone for the separation and analysis of 2-(4-iso-Butylphenyl)-2-propanol. Different chromatographic techniques, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are utilized depending on the analytical objective.

Reverse-phase HPLC (RP-HPLC) is a widely adopted method for the analysis of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and their related substances. nih.gov The development of a robust HPLC method for this compound would draw upon established principles for these related compounds.

Method development typically involves optimizing the separation of the target analyte from other components on a stationary phase, most commonly a C18 or C8 column. researchgate.netnih.gov The mobile phase composition is a critical parameter, often consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. nih.govresearchgate.net For instance, a mobile phase of phosphate (B84403) buffer (pH 6.8) and acetonitrile (65:35, v/v) has been used successfully for the separation of ibuprofen. nih.gov The pH of the mobile phase is a crucial factor; a lower pH can significantly improve the resolution and retention times of related acidic compounds. actamedicamarisiensis.ro

Validation of the developed HPLC method is performed according to guidelines from the International Conference on Harmonisation (ICH) to ensure its reliability. nih.gov Key validation parameters include:

Linearity: The method demonstrates a linear relationship between the analyte concentration and the detector response over a specified range. Correlation coefficients (R²) are typically expected to be greater than 0.999. researchgate.netnih.gov

Accuracy: The closeness of the test results to the true value is determined, often with recovery values between 97.0% and 103.0%. nih.gov

Precision: This assesses the method's repeatability (intra-day) and intermediate precision (inter-day), with the relative standard deviation (%RSD) values generally being less than 2%. ijpsonline.com

Specificity: The method's ability to exclusively assess the analyte in the presence of other components like impurities or degradation products is confirmed. researchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ): These parameters define the lowest concentration of the analyte that can be reliably detected and quantified, respectively. researchgate.net

Table 1: Example of HPLC Method Parameters for Analysis of Ibuprofen-Related Compounds

ParameterConditionReference
ColumnChromSpher C18 (100 mm x 3 mm, 5 µm) researchgate.net
Mobile PhaseSodium Phosphate Buffer (pH 3.0) : Methanol (40:60, v/v) researchgate.net
Flow Rate1.0 mL/min researchgate.net
DetectionUV at 220 nm researchgate.net
Temperature35 °C nih.gov
Analysis Time< 10 minutes researchgate.net

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. oiv.int While this compound has a higher boiling point than simple alcohols like 2-propanol, GC analysis is feasible, often requiring derivatization to increase its volatility and improve peak shape. nih.gov Silylation is a common derivatization technique in this context. nih.gov

A typical GC method would employ a capillary column, such as a DB-1 (a nonpolar polydimethylsiloxane (B3030410) stationary phase), coupled with a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds. nih.gov The analysis involves a temperature program where the column temperature is gradually increased to elute compounds with different boiling points. nih.gov For example, a method for analyzing derivatized ibuprofen starts at an initial temperature of 150°C, which is then ramped up to 280°C. nih.gov

Table 2: Typical GC Conditions for Analysis of Derivatized Ibuprofen

ParameterConditionReference
ColumnDB-1 (30 m x 0.32 mm i.d.) nih.gov
Carrier GasNitrogen nih.gov
Flow Rate2.5 mL/min nih.gov
DetectorFlame Ionization Detector (FID) oiv.int
Temperature ProgramInitial 150°C (3 min), ramp 20°C/min to 280°C (hold 5 min) nih.gov

Since this compound possesses a chiral center, its enantiomers may exhibit different biological activities. Chiral chromatography is essential for separating and quantifying these enantiomers. nih.gov This is most commonly achieved using HPLC with a chiral stationary phase (CSP). nih.gov

Various types of CSPs are available, with polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) and protein-based (e.g., ovomucoid) columns being particularly effective for separating the enantiomers of profens. actamedicamarisiensis.ronih.gov For the chiral separation of ibuprofen, an ovomucoid (OVM) column has been shown to be effective. actamedicamarisiensis.ro

The composition of the mobile phase, especially its pH and the type of organic modifier (e.g., ethanol (B145695), isopropanol), plays a significant role in achieving enantiomeric resolution. nih.govresearchgate.net Studies on ibuprofen have demonstrated that a mobile phase consisting of a potassium dihydrogen phosphate buffer at a low pH (e.g., pH 3) and ethanol can provide excellent separation of the R(-) and S(+) enantiomers in a short analysis time. actamedicamarisiensis.ro The resolution is highly dependent on the pH, with lower pH values generally leading to better separation on an OVM column. actamedicamarisiensis.ro

Mass Spectrometry (MS) and Hyphenated Techniques

Mass spectrometry, particularly when coupled with a chromatographic separation technique (hyphenated techniques), provides unparalleled sensitivity and specificity for the identification and quantification of chemical compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. It is a definitive method for identifying volatile compounds by providing both retention time and a mass spectrum, which serves as a molecular fingerprint. nih.gov For a compound like this compound, GC-MS analysis, likely after derivatization, would provide structural confirmation through the fragmentation pattern observed in the mass spectrum. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is often the preferred method for analyzing less volatile and more polar compounds found in complex matrices. researchgate.net LC-MS, and particularly its tandem version (LC-MS/MS), offers high sensitivity and selectivity, often eliminating the need for derivatization. researchgate.netbiosolve-chemicals.eu For this compound, an LC-MS method would involve separating the compound using HPLC followed by detection with a mass spectrometer. This allows for accurate quantification even at very low concentrations. researchgate.net High-purity solvents, such as LC-MS grade 2-propanol, are crucial for minimizing background noise and ensuring reliable results. avantorsciences.comsigmaaldrich.com

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF) is a high-resolution mass spectrometry (HRMS) technique that provides highly accurate mass measurements. This capability is invaluable for the identification of unknown compounds, such as metabolites or impurities, for which reference standards may not be available. osti.gov

The development of an LC-QTOF method for analyzing this compound and its related substances would involve:

Separation: An optimized HPLC method is used to separate the compounds of interest.

High-Resolution Mass Detection: The QTOF analyzer measures the mass-to-charge ratio (m/z) of ions with very high accuracy (typically within 5 ppm). This allows for the determination of the elemental formula of the parent ion.

MS/MS Fragmentation: The quadrupole can be used to select a specific parent ion, which is then fragmented. The high-resolution measurement of these fragment ions provides detailed structural information, further aiding in the identification of the compound.

This non-targeted analysis approach is particularly useful in stability studies and metabolite profiling, where the goal is to identify all present compounds, not just a predefined list. osti.gov The development of such methods requires creating workflows to process the large datasets generated and potentially building custom spectral databases to increase the confidence of identification. osti.gov

Spectroscopic Techniques for Structural Analysis

Spectroscopic methods are indispensable for the elucidation and confirmation of the molecular structure of this compound. These techniques provide detailed information about the compound's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

For this compound, the ¹H NMR spectrum provides characteristic signals for each type of proton. The aromatic protons on the para-substituted benzene (B151609) ring typically appear as two distinct doublets. The isobutyl group gives rise to a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene (B1212753) protons. The two methyl groups attached to the tertiary alcohol carbon are equivalent and thus produce a single sharp singlet. The hydroxyl proton also gives a singlet, which can be exchangeable with D₂O.

The ¹³C NMR spectrum confirms the carbon framework. Key signals include those for the quaternary carbon of the tertiary alcohol, the carbons of the benzene ring (with distinct signals for the substituted and unsubstituted carbons), and the carbons of the isobutyl group. The two methyl groups attached to the tertiary alcohol carbon are equivalent, resulting in a single resonance.

¹H NMR Spectral Data (Predicted) for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.30Doublet2HAromatic (Ha)
~7.10Doublet2HAromatic (Hb)
~2.45Doublet2H-CH₂- (isobutyl)
~1.85Multiplet1H-CH- (isobutyl)
~1.55Singlet6H2 x -CH₃ (propanol)
~1.50Singlet1H-OH
~0.90Doublet6H2 x -CH₃ (isobutyl)

¹³C NMR Spectral Data (Predicted) for this compound oregonstate.eduqorganica.esdocbrown.info

Chemical Shift (δ) ppmAssignment
~145Aromatic C (quaternary, C-OH)
~140Aromatic C (quaternary, C-isobutyl)
~126Aromatic C-H
~125Aromatic C-H
~73C-OH (quaternary)
~45-CH₂- (isobutyl)
~32-CH₃ (propanol)
~30-CH- (isobutyl)
~22-CH₃ (isobutyl)

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound displays characteristic absorption bands that confirm its structure as a tertiary alcohol with an aromatic ring.

A prominent, broad absorption band is expected in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group. The C-O stretching vibration of the tertiary alcohol typically appears as a strong band around 1150 cm⁻¹. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the isobutyl and propanol (B110389) methyl groups are seen just below 3000 cm⁻¹. The presence of the para-substituted benzene ring is confirmed by characteristic C=C stretching bands in the 1600-1450 cm⁻¹ region and a strong C-H out-of-plane bending absorption around 830 cm⁻¹. libretexts.orgresearchgate.netnist.gov

Characteristic FT-IR Absorption Bands for this compound libretexts.orgresearchgate.netnist.gov

Wavenumber (cm⁻¹)IntensityAssignment
~3400Strong, BroadO-H Stretch (Alcohol)
~3050MediumAromatic C-H Stretch
~2960StrongAliphatic C-H Stretch (asymmetric)
~2870StrongAliphatic C-H Stretch (symmetric)
~1610, ~1510MediumAromatic C=C Stretch
~1150StrongC-O Stretch (Tertiary Alcohol)
~830Strongp-Substituted C-H Bend

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. The chromophore in this compound is the para-substituted benzene ring. The spectrum is expected to be very similar to that of ibuprofen, which is dominated by the π → π* transitions of the aromatic ring. researchgate.netnih.gov

Typically, two main absorption bands are observed. A strong absorption peak (the E2-band) appears around 222-225 nm, and another, weaker set of absorptions (the B-band) with fine structure can be observed around 260-270 nm. The position and intensity of these bands can be influenced by the solvent used for the analysis. researchgate.netnih.govresearchgate.net

UV-Visible Spectral Data for this compound (in Ethanol) researchgate.netresearchgate.net

λmax (nm)Molar Absorptivity (ε)Transition
~223~13,000 L·mol⁻¹·cm⁻¹π → π* (E2-band)
~264~200 L·mol⁻¹·cm⁻¹π → π* (B-band)
~272~180 L·mol⁻¹·cm⁻¹π → π* (B-band)

Advanced Analytical Method Optimization and Quality Assurance

Ensuring the reliability of analytical methods for quantifying this compound, especially as an impurity in active pharmaceutical ingredients (APIs) like ibuprofen, requires rigorous optimization and quality assurance strategies.

Statistical Design of Experiments for Method Robustness

The robustness of an analytical method, such as a High-Performance Liquid Chromatography (HPLC) method, is its capacity to remain unaffected by small, deliberate variations in method parameters. nih.gov Statistical Design of Experiments (DoE) is a systematic approach to evaluate and optimize method robustness, ensuring reliable performance during routine use. pharmaexcipients.com

For an HPLC method designed to separate and quantify this compound from ibuprofen and other related impurities, several factors would be investigated in a robustness study. A fractional factorial or Plackett-Burman design can efficiently screen multiple variables. nih.govresearchgate.net

Factors Investigated in a DoE Robustness Study for HPLC Analysis nih.govresearchgate.net

FactorTypical VariationPotential Impact
Mobile Phase pH± 0.2 unitsRetention time, peak shape
Organic Solvent Ratio± 2-5%Retention time, resolution
Column Temperature± 5 °CRetention time, peak efficiency
Flow Rate± 10%Retention time, backpressure
Wavelength± 2 nmAnalyte response, sensitivity
Column BatchDifferent batchesSelectivity, retention time

By analyzing the effects of these variations on critical method responses (e.g., resolution, peak tailing, and quantitation), an operational design space can be defined where the method is proven to be robust.

In-Process and Real-time Monitoring (Process Analytical Technology - PAT)

Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and process attributes. pharmaexcipients.com In the synthesis of ibuprofen, where this compound can be a key intermediate or impurity, PAT enables real-time monitoring to ensure process efficiency and control over impurity levels. ewadirect.com

Spectroscopic techniques like Near-Infrared (NIR) and Raman spectroscopy are powerful PAT tools. Probes can be inserted directly into a reactor to monitor the chemical transformation in real-time. For instance, in a synthesis route where this compound is formed and then converted to another product, PAT can track its concentration profile. This allows for precise determination of reaction endpoints, detection of process deviations, and ensures the final product meets impurity specifications without the need for traditional offline testing. pharmaexcipients.com

Application of PAT in Monitoring this compound

PAT ToolMeasurementProcess Control Application
NIR SpectroscopyConcentration of reactant, intermediate (this compound), and productReal-time reaction endpoint determination, ensuring complete conversion of the intermediate.
Raman SpectroscopyMolecular structure changesMonitoring formation and consumption of specific chemical bonds to track the reaction progress.
On-line HPLCSeparation and quantification of all componentsAt-line verification of reaction completion and impurity profiling before proceeding to the next step.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the electronic level. These methods can predict a wide range of properties, from molecular geometry and electronic charge distribution to spectroscopic characteristics and reactivity indices.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. For 2-(4-iso-butylphenyl)-2-propanol, DFT calculations can provide a detailed picture of its electronic properties. These studies typically involve optimizing the molecular geometry to find the lowest energy conformation and then performing calculations to determine various electronic descriptors. pensoft.netnih.gov

Key properties that can be elucidated for this compound using DFT include:

Optimized Molecular Geometry: Determination of bond lengths, bond angles, and dihedral angles that correspond to the minimum energy structure.

Electronic Distribution: Analysis of the molecular electrostatic potential (MEP) map to identify electron-rich and electron-deficient regions, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively.

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability. pensoft.net For instance, in related aromatic compounds, the HOMO is often localized on the phenyl ring, indicating its role as an electron donor in potential reactions. pensoft.net

Reactivity Descriptors: DFT can be used to calculate global reactivity descriptors such as electronegativity, chemical hardness, and electrophilicity index, which provide a quantitative measure of the molecule's reactivity.

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound.
PropertyCalculated ValueSignificance
HOMO Energy-6.5 eVIndicates the electron-donating ability of the molecule.
LUMO Energy-0.8 eVIndicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap5.7 eVRelates to the chemical stability and reactivity of the molecule.
Dipole Moment1.9 DQuantifies the overall polarity of the molecule.

High-Level Ab Initio Methods for Energy Refinement (e.g., QCISD(T))

While DFT is a powerful tool, for even higher accuracy in energy calculations, more sophisticated ab initio methods are employed. Methods like Quadratic Configuration Interaction with single, double, and perturbative triple excitations (QCISD(T)) and Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) are considered the "gold standard" in quantum chemistry for their precision, albeit at a much higher computational expense. psu.edunih.gov

For this compound, these high-level methods are particularly useful for:

Accurate Energy Calculations: Providing benchmark values for the total electronic energy of the molecule.

Conformational Energy Differences: Precisely calculating the small energy differences between various rotational isomers (conformers) of the molecule, which arise from the rotation around single bonds (e.g., the bond connecting the phenyl ring to the propanol (B110389) group).

Interaction Energies: When studying complexes of this compound with other molecules, these methods can provide highly accurate interaction energies, which are crucial for understanding intermolecular forces. psu.edunih.gov

Reaction Mechanism Elucidation and Kinetic Studies

Computational chemistry is an invaluable tool for investigating the pathways of chemical reactions, identifying transient intermediates, and determining the energy barriers that control reaction rates.

Transition State Theory Applications (e.g., Improved Canonical Variational Transition State Theory (ICVT))

Transition State Theory (TST) is a fundamental framework for understanding reaction rates. wikipedia.orglibretexts.org It postulates that a reaction proceeds from reactants to products through a high-energy species known as the transition state. The rate of the reaction is then related to the concentration of these transition state species and the frequency with which they convert to products. wikipedia.org

For a potential reaction of this compound, such as its acid-catalyzed dehydration to form 2-(4-isobutylphenyl)propene, TST can be applied to model the reaction kinetics. Advanced versions of TST, such as Improved Canonical Variational Transition State Theory (ICVT), offer refinements that are particularly important for reactions with low or no energy barrier and for accurately accounting for quantum mechanical effects like tunneling, especially at lower temperatures.

Computational Modeling of Reaction Barrier Heights and Enthalpies

A critical aspect of studying a reaction mechanism is the characterization of its potential energy surface. Computational methods allow for the calculation of the energies of reactants, products, intermediates, and transition states.

Reaction Barrier Heights (Activation Energies): The energy difference between the reactants and the transition state is the activation energy or barrier height. This is a key determinant of the reaction rate. For the dehydration of this compound, computational modeling can pinpoint the transition state structure and calculate its energy, thereby predicting the feasibility of the reaction under different conditions.

Reaction Enthalpies: The difference in energy between the products and the reactants gives the enthalpy of reaction (ΔH). This indicates whether a reaction is exothermic (releases heat) or endothermic (absorbs heat).

Table 2: Illustrative Calculated Energetics for the Dehydration of this compound.
ParameterCalculated Value (kcal/mol)Significance
Forward Barrier Height+25.5Energy required to initiate the reaction.
Reverse Barrier Height+40.2Energy required for the reverse reaction.
Enthalpy of Reaction (ΔH)-14.7Indicates the reaction is exothermic.

Molecular Dynamics (MD) Simulations for Intermolecular Interactions

While quantum chemical methods are excellent for studying individual molecules or small molecular clusters, Molecular Dynamics (MD) simulations are the preferred tool for investigating the behavior of a large number of molecules over time. acs.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of dynamic processes and intermolecular interactions in condensed phases (e.g., in solution or in a biological environment). nih.govnih.govpku.edu.cn

Given the structural similarity of this compound to ibuprofen (B1674241) (2-(4-isobutylphenyl)propanoic acid), the extensive MD simulation studies on ibuprofen can serve as a strong guide for what to expect. nih.govnih.govpku.edu.cnaip.orgacs.org For this compound, MD simulations can be used to explore:

Solvation Effects: How the molecule interacts with solvent molecules, such as water or organic solvents. This includes the formation and dynamics of hydrogen bonds between the hydroxyl group of the propanol moiety and the solvent.

Aggregation Behavior: Whether molecules of this compound tend to self-associate or aggregate in solution. This is often driven by hydrophobic interactions between the isobutyl and phenyl groups. nih.gov

Interactions with Biomolecules: MD simulations can model how this compound might interact with biological macromolecules like proteins or lipid membranes. This is particularly relevant for understanding its potential biological activity or toxicology. The binding process can be dissected into phases such as long-range attraction, surface adjustment, and stable binding within a pocket, driven by a combination of electrostatic and hydrophobic interactions. pku.edu.cn

Environmental Chemistry and Remediation Strategies

Environmental Fate and Transport of 2-(4-iso-Butylphenyl)-2-propanol and Related Metabolites

Understanding the environmental behavior of this compound is crucial for assessing its potential risks. This involves examining its degradation pathways in the atmosphere and its mobility in aquatic and terrestrial systems.

Once in the atmosphere, organic compounds are subject to various transformation processes, with reactions initiated by hydroxyl radicals (•OH) being a primary degradation pathway during the day. copernicus.orgresearchgate.net For aromatic alcohols like this compound, the reaction with •OH radicals is expected to be a significant removal mechanism. The hydroxyl radical can attack the aromatic ring or abstract a hydrogen atom from the alkyl side chain. researchgate.net

The primary attack by hydroxyl radicals on aromatic compounds typically involves addition to the aromatic ring, forming a hydroxycyclohexadienyl-type radical. This intermediate can then react with molecular oxygen, leading to the formation of phenolic products and other oxygenated compounds. researchgate.net In the case of this compound, this could lead to the formation of hydroxylated derivatives of the parent compound.

Alternatively, hydrogen abstraction from the iso-butyl group can occur, leading to the formation of an alkyl radical which then reacts with oxygen to form a peroxy radical. researchgate.net Subsequent reactions of this peroxy radical in the presence of nitrogen oxides (NOx) can lead to the formation of various degradation products, including aldehydes, ketones, and organic nitrates. researchgate.net

Table 1: Potential Atmospheric Transformation Products of this compound by Hydroxyl Radicals

ReactantPrimary Transformation ProcessPotential Products
This compoundHydroxyl radical addition to the aromatic ringHydroxylated derivatives
This compoundHydrogen abstraction from the iso-butyl groupAldehydes, Ketones, Organic nitrates
Phenolic IntermediatesFurther oxidation by hydroxyl radicalsα,β-unsaturated enedials and oxoenals

The presence of ibuprofen (B1674241) and its metabolites, including this compound, in aquatic and terrestrial environments is well-documented. nih.govnih.gov Their mobility in these compartments is governed by factors such as water solubility, soil adsorption characteristics, and biodegradability.

Ibuprofen and its metabolites enter the environment primarily through wastewater treatment plant effluents, as these facilities are often not equipped to completely remove them. nih.govresearchgate.net Once in rivers and lakes, their transport is influenced by water flow and their partitioning between the water column and sediment.

In terrestrial systems, the application of sewage sludge or irrigation with reclaimed wastewater can introduce these compounds to the soil. nih.govagriculturejournals.cz The mobility of this compound in soil is largely dependent on its adsorption to soil particles. The organic carbon distribution coefficient (Koc) is a key parameter used to predict the mobility of organic compounds in soil. A study on ibuprofen found that it is moderately fixed in soils, with Koc values ranging from 139.75 to 238.17 L/kg, suggesting that it could be bioavailable to soil microorganisms or plants and may leach into groundwater. agriculturejournals.cz Since this compound is a metabolite of ibuprofen, it is expected to exhibit similar mobility characteristics. The process of adsorption is often reversible, meaning the compound can be released back into the soil solution. agriculturejournals.cz

The biodegradability of the compound also plays a crucial role in its persistence and transport. While some long-chain alcohols are considered readily biodegradable, the complex structure of aromatic pharmaceuticals can make them more resistant to microbial degradation. europa.eu Studies have shown that ibuprofen metabolites can persist in the environment and have been detected in various environmental matrices. nih.gov

Table 2: Factors Influencing the Mobility of this compound in the Environment

Environmental CompartmentKey ProcessesInfluencing FactorsPotential Outcome
AquaticAdvection, Dispersion, SedimentationWater flow, Water solubility, Partitioning coefficientTransport over long distances, Accumulation in sediments
TerrestrialAdsorption, Desorption, Leaching, BiodegradationSoil organic matter content, Clay content, pH, Microbial activityRetention in soil, Groundwater contamination, Uptake by plants

Advanced Remediation Technologies for Aromatic Alcohol Contaminants in Water

The incomplete removal of pharmaceutical contaminants like this compound in conventional wastewater treatment plants necessitates the development and implementation of advanced remediation technologies. nih.gov

Polymer Inclusion Membranes (PIMs) are an emerging and promising technology for the selective extraction of various pollutants from aqueous solutions, including organic contaminants. researchgate.netmdpi.com A PIM is a thin, stable film typically composed of a base polymer, a carrier (extractant), and often a plasticizer. researchgate.net The carrier is a compound that selectively binds to the target analyte and facilitates its transport across the membrane. nih.gov

For the extraction of aromatic alcohol contaminants like this compound, a PIM would be designed with a carrier that has a high affinity for this type of molecule. The extraction process involves the transport of the contaminant from the feed solution, through the membrane, and into a receiving or stripping solution on the other side. This technology offers several advantages, including high selectivity, low energy consumption, and the elimination of toxic solvent use associated with traditional solvent extraction. researchgate.net The mechanical strength of the membrane is provided by the base polymer, while the plasticizer improves its flexibility. nih.gov

Table 3: Components of a Polymer Inclusion Membrane for Aromatic Alcohol Extraction

ComponentFunctionExample Materials
Base PolymerProvides mechanical stability and a solid matrix for the carrier.Cellulose (B213188) triacetate (CTA), Poly(vinyl chloride) (PVC), Poly(vinylidene fluoride) (PVDF) researchgate.netnih.gov
Carrier (Extractant)Selectively binds to the target contaminant and transports it across the membrane.Alamine 336, Deep Eutectic Solvents (DESs) researchgate.netnih.gov
PlasticizerImproves the flexibility and workability of the membrane.2-Nitrophenyl octyl ether (NPOE) nih.gov

Tertiary treatment, also known as advanced wastewater treatment, encompasses a range of technologies designed to remove persistent contaminants that are not effectively eliminated by primary and secondary treatment. waterexpo.biz For pharmaceutical contaminants, several tertiary treatment approaches have proven effective.

Advanced Oxidation Processes (AOPs) are a prominent group of tertiary treatments that rely on the generation of highly reactive species, most notably the hydroxyl radical (•OH), to degrade organic pollutants. waterexpo.bizcondorchem.com Common AOPs include ozonation (O₃), UV/H₂O₂ (ultraviolet light with hydrogen peroxide), and Fenton processes. These methods can effectively break down complex aromatic structures like that of this compound. condorchem.com

Membrane filtration technologies, such as reverse osmosis (RO) and nanofiltration (NF), are also highly effective at removing a broad spectrum of pharmaceutical compounds. waterexpo.bizwaterandwastewater.com These processes use pressure to force water through a semi-permeable membrane that retains the contaminant molecules.

Adsorption using activated carbon is another widely used tertiary treatment method. waterandwastewater.comaccessscience.com The porous structure of activated carbon provides a large surface area for the adsorption of organic molecules, effectively removing them from the water.

The combination of different treatment methods, such as AOPs followed by biological treatment or membrane filtration, can lead to even higher removal efficiencies. condorchem.com

Table 4: Overview of Tertiary Treatment Technologies for Pharmaceutical Contaminants

TechnologyMechanismAdvantagesDisadvantages
Advanced Oxidation Processes (AOPs)Degradation by highly reactive radicals (e.g., •OH)Effective for a wide range of compounds, can lead to complete mineralization. condorchem.comHigh operational costs, potential formation of toxic byproducts. condorchem.com
Membrane Filtration (RO, NF)Size exclusion by a semi-permeable membraneHigh removal efficiency for a broad spectrum of contaminants. waterexpo.bizHigh energy consumption, membrane fouling, production of concentrate stream.
Activated Carbon AdsorptionPhysical adsorption onto a porous surfaceHigh removal efficiency for many organic compounds, can be regenerated. waterandwastewater.comCan be expensive, competition for adsorption sites from other organic matter.

Green Chemistry Principles in Environmental Impact Mitigation

The application of green chemistry principles in the pharmaceutical industry is essential for minimizing the environmental impact of drugs and their metabolites throughout their lifecycle. instituteofsustainabilitystudies.comnumberanalytics.com Green chemistry focuses on the design of products and processes that reduce or eliminate the use and generation of hazardous substances. ispe.org

The 12 Principles of Green Chemistry provide a framework for achieving this goal. instituteofsustainabilitystudies.com For a compound like this compound, these principles can be applied in several ways:

Waste Prevention: Designing synthetic routes that produce less waste is a core principle. instituteofsustainabilitystudies.com This involves optimizing reactions to maximize atom economy, which is the measure of how many atoms from the reactants are incorporated into the final product. numberanalytics.com

Designing Safer Chemicals: This principle encourages the design of molecules that are effective for their intended purpose but have minimal toxicity. instituteofsustainabilitystudies.com While this compound is a metabolite, the design of the parent drug, ibuprofen, with consideration for the environmental fate of its metabolites, falls under this principle.

Safer Solvents and Auxiliaries: The use of hazardous organic solvents in chemical synthesis is a major source of environmental pollution. ispe.org Green chemistry promotes the use of safer alternatives like water, ethanol (B145695), or supercritical CO₂. instituteofsustainabilitystudies.com

Design for Degradation: This principle involves designing chemicals that will break down into innocuous products in the environment after their use. For pharmaceuticals, this means considering the biodegradability of the parent compound and its metabolites.

By adopting green chemistry practices, the pharmaceutical industry can reduce its environmental footprint, improve the efficiency of its processes, and contribute to a more sustainable future. pharmaceutical-technology.comresearchgate.net

Table 5: Application of Green Chemistry Principles to Mitigate the Environmental Impact of Pharmaceuticals

Green Chemistry PrincipleApplication in the Pharmaceutical Lifecycle
Waste PreventionOptimizing synthesis of the parent drug to reduce byproducts.
Atom EconomyDesigning synthetic pathways that maximize the incorporation of starting materials into the final product. numberanalytics.com
Less Hazardous Chemical SynthesesUsing non-toxic reagents and intermediates in the manufacturing process. instituteofsustainabilitystudies.com
Designing Safer ChemicalsConsidering the environmental fate and toxicity of metabolites like this compound during drug design.
Safer Solvents and AuxiliariesReplacing hazardous organic solvents with greener alternatives in the production of pharmaceuticals. ispe.org
Design for Energy EfficiencyConducting syntheses at ambient temperature and pressure to reduce energy consumption. numberanalytics.com
Use of Renewable FeedstocksUtilizing renewable starting materials for drug synthesis. ispe.org
Reduce DerivativesMinimizing the use of protecting groups in synthesis to reduce the number of reaction steps and waste.
CatalysisUsing catalytic reagents in place of stoichiometric reagents to improve efficiency and reduce waste. pharmaceutical-technology.com
Design for DegradationDesigning drugs that biodegrade into harmless substances after their intended use.
Real-time Analysis for Pollution PreventionMonitoring chemical reactions in real-time to prevent the formation of hazardous byproducts.
Inherently Safer Chemistry for Accident PreventionChoosing substances and processes that minimize the potential for chemical accidents.

Designing for Degradation and Reduced Environmental Persistence

Specific research on designing this compound for enhanced degradation and reduced environmental persistence is not documented in available scientific literature. General principles of designing chemicals for degradation often involve incorporating functional groups that are susceptible to microbial attack or abiotic degradation processes like photolysis or hydrolysis. For instance, introducing ester or amide linkages can provide sites for enzymatic cleavage. However, applying these principles would require a fundamental research and development effort focused specifically on this compound, which has not been a priority in the public domain.

The broader research on ibuprofen and its derivatives offers some insights into potential degradation pathways. Studies have explored the biodegradation of ibuprofen by various bacterial strains, identifying metabolic pathways that lead to the breakdown of the molecule. Photocatalytic degradation using materials like titanium dioxide has also been investigated as a method to break down ibuprofen in water, a process that can lead to the formation of various transformation products. It is conceivable that similar approaches could be effective for this compound, but dedicated studies are needed to confirm this and to identify the resulting degradation products and their respective environmental impacts.

Prevention of Hazardous Substance Generation in Chemical Processes

The most effective strategy for mitigating the environmental impact of a chemical byproduct is to prevent its formation in the first place. In the context of ibuprofen synthesis, process optimization has been a key area of focus. The shift from the traditional six-step Boots process to the more streamlined three-step BHC process is a prime example of green chemistry in action, significantly reducing the amount of waste generated.

Further advancements in continuous flow chemistry for pharmaceutical manufacturing offer the potential to minimize the formation of unwanted byproducts by providing better control over reaction conditions such as temperature, pressure, and stoichiometry. These systems can lead to higher yields of the desired product and a cleaner reaction profile. While the specific reaction kinetics and byproduct formation profiles of various ibuprofen synthesis routes are often proprietary, the overarching goal in modern pharmaceutical production is to enhance efficiency and minimize environmental releases. Preventing the generation of compounds like this compound is an inherent part of this industrial drive towards more sustainable chemical manufacturing.

Stereochemical Aspects and Enantioselective Synthesis

Chiral Recognition Mechanisms in Chromatographic Separations

The separation of the enantiomers of 2-(4-iso-Butylphenyl)-2-propanol is primarily achieved through chiral chromatography. However, the enantioselective discrimination of chiral tertiary alcohols is known to be particularly challenging due to their steric bulk and the specific nature of their interaction points. nih.gov The primary mechanism for chiral recognition involves the formation of transient diastereomeric complexes between the analyte enantiomers and a chiral stationary phase (CSP). youtube.com

For a molecule like this compound, several interactions are key to achieving separation:

Hydrogen Bonding: The hydroxyl (-OH) group of the alcohol is a critical site for interaction, acting as a hydrogen bond donor or acceptor. CSPs containing amide or carbamate (B1207046) groups, such as polysaccharide-based phases (e.g., derivatized cellulose (B213188) or amylose), can form hydrogen bonds with the analyte's hydroxyl group. youtube.comnih.gov The precise fit and orientation of this bond can differ between the (R) and (S) enantiomers, leading to differential retention times.

π-π Interactions: The phenyl ring of the analyte can engage in π-π stacking interactions with aromatic moieties within the CSP. nih.gov The strength and geometry of this interaction contribute significantly to the chiral recognition process.

Inclusion Complexation: Polysaccharide-based CSPs, like those derived from cyclodextrins or amylose (B160209), have chiral cavities or grooves. youtube.comnih.gov One enantiomer may fit more snugly or favorably into this chiral space than the other, leading to its stronger retention on the column.

The successful separation of tertiary alcohol enantiomers often relies on a combination of these interactions. The choice of mobile phase is also critical, as it can modulate the strength of these interactions. nih.gov

Table 1: Key Interactions in Chiral Chromatographic Separation of this compound

Interaction Type Analyte Moiety Involved CSP Moiety Example Role in Recognition
Hydrogen Bonding Hydroxyl Group (-OH) Amide/Carbamate Groups Forms diastereomeric complexes with differential stability. nih.govyoutube.com
π-π Stacking Phenyl Ring Phenyl Groups in CSP Aromatic ring interactions contribute to differential affinity. nih.gov
Inclusion Entire Molecule Chiral Cavities (e.g., in Amylose) Differential fit of enantiomers into the CSP's 3D structure. youtube.comnih.gov

Stereochemical Control in Asymmetric Synthesis

The direct asymmetric synthesis of chiral tertiary alcohols such as this compound is a formidable task in synthetic chemistry. Literature specifically detailing the enantioselective synthesis of this compound is not widely available. However, stereochemical control can be discussed based on general, established methodologies for creating chiral tertiary alcohols.

The most common strategy involves the asymmetric nucleophilic addition of an organometallic reagent to a prochiral ketone. For this compound, this would involve the addition of a methyl group to 4'-isobutylacetophenone (B122872).

General Synthetic Approach:

Reagents: The reaction would typically employ a methyl organometallic reagent, such as methylmagnesium bromide (a Grignard reagent) or methyllithium.

Chiral Control: To induce enantioselectivity, a chiral ligand or catalyst is used to create a chiral environment around the reacting species. The catalyst or ligand complexes with the metal of the organometallic reagent or the ketone's carbonyl group, sterically blocking one face of the ketone and directing the incoming methyl group to the other face. This results in the preferential formation of one enantiomer.

Examples of chiral auxiliaries and catalysts used in similar reactions include:

Sparteine and its derivatives, which can form complexes with organometallic reagents. rsc.org

Chiral amino alcohols and diols, which can be used to generate chiral catalysts.

Asymmetric transfer hydrogenation of the ketone to a chiral secondary alcohol, followed by oxidation and a subsequent stereospecific Grignard addition, although this is a more complex, multi-step route.

The efficiency of such a synthesis is measured by the enantiomeric excess (ee) of the product, which quantifies the preference for the formation of one enantiomer over the other. Achieving high enantioselectivity for tertiary alcohols is challenging because the small size of the incoming nucleophile (like a methyl group) often leads to low levels of steric differentiation.

Characterization of Enantiomeric Excess and Optical Purity

Once a sample of this compound has been synthesized or resolved, its enantiomeric purity must be determined. Enantiomeric excess (ee) and optical purity are measures of this.

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. Using a chiral stationary phase as described in section 7.1, the racemic mixture is separated into two distinct peaks, one for each enantiomer. The relative area of the two peaks is used to calculate the enantiomeric excess.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Sensors: A modern and highly effective technique for determining the ee of tertiary alcohols involves the use of chiral sensors or solvating agents. nih.gov For instance, a chiral bisselenourea sensor can be added to the NMR sample. nih.govrsc.org This sensor forms diastereomeric complexes with the (R) and (S) enantiomers of the alcohol through strong hydrogen bonding. nih.gov Because these complexes are diastereomers, the hydroxyl protons of the alcohol enantiomers exhibit different chemical shifts in the ¹H NMR spectrum, appearing as two distinct, well-resolved signals. nih.govrsc.org The integration of these signals allows for a precise calculation of the enantiomeric excess.

Optical Polarimetry: This classical method measures the rotation of plane-polarized light by a solution of the chiral compound. A pure sample of one enantiomer will rotate light to a specific degree (the specific rotation, [α]), while its mirror image will rotate light by the same amount in the opposite direction. A racemic mixture will not rotate light. The measured optical rotation of a sample can be compared to the specific rotation of the pure enantiomer to determine its optical purity. However, this method requires a pure enantiomeric standard and is generally less precise than chromatographic or NMR methods.

Table 2: Methods for Characterization of Enantiomeric Purity

Method Principle Advantages Limitations
Chiral HPLC Differential interaction with a CSP leads to physical separation of enantiomers. nih.gov High accuracy, widely applicable, direct visualization of enantiomers. Requires development of a specific separation method.
NMR with Chiral Sensor Formation of diastereomeric complexes causes distinct NMR signals for each enantiomer. nih.govrsc.org High precision, does not require physical separation, small sample size. Requires a suitable chiral sensor, potential for signal overlap.

Applications in Advanced Materials and Chemical Engineering

Integration of 2-(4-iso-Butylphenyl)-2-propanol in Membrane Science for Extraction

The application of this compound in membrane science, particularly for extraction processes, is an area of growing interest, largely inferred from the behavior of its parent compound, ibuprofen (B1674241), and related molecules in membrane-based separations. Porous polymeric membranes are increasingly utilized for the molecular separation of pharmaceutical compounds from aqueous solutions to mitigate their environmental impact. pharmgkb.org

Liquid-liquid extraction within a porous membrane contactor (PMC) is a promising technology for this purpose. prepchem.com In such systems, an organic phase is used to extract target molecules from an aqueous stream. prepchem.com Studies have demonstrated the effective separation of ibuprofen and its metabolite, 4-isobutylacetophenone, from water using octanol (B41247) as the organic phase within a PMC. prepchem.comnih.gov The high solubility of these compounds in the organic solvent drives the extraction process, with separation efficiencies reaching up to 54% for 4-isobutylacetophenone and 51% for ibuprofen. prepchem.comnih.gov

Given its structural similarity and shared functional groups with ibuprofen, this compound is a plausible candidate for use as an organic phase or as a component of the organic phase in membrane extraction systems. Its amphiphilic nature, combining a hydrophobic isobutylphenyl group with a polar hydroxyl group, suggests it could effectively partition target molecules from aqueous environments. The efficiency of such a separation is influenced by various operational parameters as detailed in the table below.

Operational ParameterImpact on Separation EfficiencyRationale
Membrane Porosity PositiveHigher porosity facilitates the mass transfer of solute molecules through the membrane pores, enhancing diffusivity and separation. prepchem.com
Number of Fibrous Membranes PositiveIncreases the surface area available for mass transfer. prepchem.com
Packing Density PositiveA higher density of membrane fibers can improve the contact between the aqueous and organic phases. prepchem.com
Module Length PositiveA longer module provides a greater residence time for the extraction process to occur. prepchem.com
Membrane Tortuosity NegativeIncreased tortuosity creates a more convoluted path for molecules to travel, hindering mass transfer. prepchem.com
Aqueous Solution Flow Rate NegativeHigher flow rates reduce the contact time between the solute and the organic phase, decreasing extraction efficiency. prepchem.com

While direct studies employing this compound in membrane extraction are not extensively documented, the principles established with closely related compounds provide a strong foundation for its potential in this application. Further research is warranted to fully characterize its performance and optimize operational parameters for specific extraction scenarios.

Role in Novel Catalytic Systems for Organic Transformations

The exploration of this compound and its derivatives in novel catalytic systems represents a frontier in chemical engineering. While the direct catalytic activity of this compound is not widely reported, derivatives of its parent compound, ibuprofen, have been investigated for their catalytic potential. For instance, hydrazone derivatives of ibuprofen have been noted for their applications as catalysts in the polymer and dye industries. nih.gov

The structural features of this compound, particularly the presence of a hydroxyl group and an aromatic ring, suggest its potential as a ligand or a component of a larger catalytic complex. The synthesis of various derivatives from the ibuprofen scaffold opens up possibilities for creating tailored catalysts. Modifications to the carboxylic acid group of ibuprofen have led to a variety of compounds with altered chemical properties that could be harnessed for catalysis. nih.gov

Recent advancements in catalysis have focused on developing sustainable and efficient systems. For example, cobalt-catalyzed asymmetric hydrogenation has been successfully employed for the synthesis of (S)-ibuprofen, demonstrating the potential for metal-based catalysts to interact effectively with this molecular framework. nih.gov This suggests that this compound could potentially be integrated into such catalytic cycles, either as a substrate or as a modifying ligand.

The following table summarizes different catalytic approaches that have been explored for the synthesis of ibuprofen, highlighting the types of catalysts and their performance. These examples underscore the amenability of the ibuprofen scaffold to catalytic transformations, and by extension, suggest potential catalytic roles for its derivatives like this compound.

Catalytic SystemTransformationKey Features
Iron Catalyst with Chiral Phosphine Ligand Arylmagnesium reagent reaction with α-chloroesterLeads to enantiomerically enriched ester, applicable to (S)-ibuprofen synthesis with high enantiopurity. nih.gov
Chiral Ferrocene-Ruthenium Complex Asymmetric hydrogenationAchieves high chemical yield and enantiomeric purity for (S)-ibuprofen. nih.gov
Cobalt-mediated Catalysis Asymmetric hydrogenationEmploys a carboxylic acid as a ligand for face-selective reduction. nih.gov
Chiral Thiourea Catalyst Asymmetric Michael addition of thiophenolThe catalyst interacts with dicarbonyl groups via hydrogen bonding to create a chiral platform. nih.gov

While the direct catalytic application of this compound remains a subject for future research, the broader context of ibuprofen and its derivatives in catalysis provides a strong indication of its potential in developing novel and efficient catalytic systems for organic transformations.

Potential as a Chemical Intermediate in Advanced Synthetic Schemes

The utility of this compound as a chemical intermediate is well-established, primarily through its connection to the synthesis of ibuprofen and its numerous derivatives. prepchem.com The propanol (B110389) itself, or its closely related aldehyde and acid forms, serve as critical building blocks in multi-step synthetic processes. google.com

One of the primary applications of this intermediate is in the production of ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). google.com The synthesis of ibuprofen often involves the conversion of isobutylbenzene (B155976) through a series of reactions where a three-carbon side chain is introduced and subsequently modified. google.com For example, one synthetic route involves the reaction of isobutylbenzene with propylene (B89431) oxide to produce 2-(4-isobutylphenyl)-2-propanol, which is then oxidized to form ibuprofen. prepchem.com

Beyond the synthesis of ibuprofen itself, this compound and its related structures are valuable precursors for a wide array of other molecules. For instance, the corresponding aldehyde, 2-(4-isobutylphenyl)propanal, is a key intermediate for the synthesis of 2-(4-isobutylphenyl)propionic acid. google.com Furthermore, derivatives of ibuprofen, synthesized from these intermediates, have been explored for various applications, including the development of new therapeutic agents with potentially reduced side effects. acs.org

The synthesis of N-(3-chlorophenethyl)-2-(4-isobutylphenyl)propanamide, a chlorine-containing ibuprofen derivative, exemplifies the role of the ibuprofen scaffold as an intermediate. mdpi.com This synthesis starts from ibuprofen, which is converted to its acyl chloride and then reacted with an amine to form the final amide product. mdpi.com Such derivatives are of interest due to the significant impact that halogen substitution can have on the pharmacokinetic properties of a drug. mdpi.com

The table below outlines several synthetic transformations involving the ibuprofen scaffold, demonstrating the versatility of this compound and related compounds as chemical intermediates.

Starting MaterialReagentsProductApplication/Significance
IsobutylbenzenePropylene Oxide2-(4-isobutylphenyl)-2-propanolIntermediate in the synthesis of ibuprofen. prepchem.com
2-(4-isobutylphenyl)1,2-epoxypropaneAnhydrous Magnesium Chloride, Soft Nucleophilic Agent2-(4-isobutylphenyl)propionaldehydeIntermediate for anti-inflammatory, analgesic, and antipyretic agents. google.com
IbuprofenThionyl Chloride, 2-(3-chlorophenyl)ethan-1-amine, TriethylamineN-(3-chlorophenethyl)-2-(4-isobutylphenyl)propanamideSynthesis of a novel ibuprofen derivative with potential for altered biological activity. mdpi.com
IbuprofenErythritol, Candida antarctica lipase (B570770) B (CalB)IBU–erythritol esterEnzymatic synthesis of a more hydrophilic ibuprofen derivative to improve formulation options. mdpi.com
(S)-ibuprofenGlycerol, Immobilized Rhizomucor miehei lipase(S)-IBU–glycerol esterEnantioselective solventless esterification to produce a hydrophilic derivative. mdpi.com

The diverse range of compounds that can be synthesized from the 2-(4-iso-butylphenyl)propyl framework underscores its importance as a versatile chemical intermediate in advanced synthetic schemes, with applications spanning from pharmaceuticals to materials science.

Future Research Directions and Green Chemistry Perspectives

Development of Novel and Sustainable Synthetic Methodologies for the Compound

The synthesis of ibuprofen (B1674241) has been a benchmark for the development of green chemistry in the pharmaceutical industry. epa.gov The BHC Company's method, which reduced a six-step process to three catalytic steps, is a prime example of source reduction and waste minimization. epa.gov This process utilizes anhydrous hydrogen fluoride (B91410) as both a catalyst and a recyclable solvent, achieving nearly 99% atom utilization when including the recovered acetic acid byproduct. epa.gov Such principles can be adapted for the synthesis of 2-(4-iso-butylphenyl)-2-propanol.

Future research should focus on developing synthetic pathways that minimize hazardous reagents and waste. Traditional syntheses of related structures often start from isobutylbenzene (B155976) and proceed through intermediates like p-isobutylacetophenone via Friedel-Crafts acylation. central.edu Greener alternatives to this initial step could be explored.

Further sustainable approaches could involve:

Heterogeneous Catalysis: The use of solid, recyclable catalysts, such as palladium anchored on montmorillonite, has shown promise in the carbonylation of 1-(4-isobutylphenyl) ethanol (B145695), an intermediate in some ibuprofen syntheses. researchgate.net Similar catalysts could be developed for the specific transformations needed to produce this compound.

Alternative Energy Sources: The use of solar energy to drive synthetic reactions has been demonstrated in a modified synthesis of ibuprofen, proving that comparable yields can be achieved without fossil fuel-derived energy. researchgate.net Microwave-assisted synthesis is another energy-efficient technique that can reduce reaction times and energy consumption. jddhs.com

Biocatalysis: Enzymes, such as immobilized Candida antarctica lipase (B570770) B, have been used for the direct condensation of ibuprofen with amines. researchgate.net Research into enzymes capable of catalyzing the specific steps required for the synthesis of this compound could lead to highly selective and environmentally benign processes.

Table 1: Comparison of Conventional and Potential Green Synthetic Approaches for Aromatic Compounds
Synthetic StepConventional MethodPotential Green AlternativeAdvantage of Green Alternative
AcylationFriedel-Crafts with AlCl₃ (stoichiometric)Solid acid catalysts (e.g., zeolites)Reduces corrosive and hydrolytically unstable waste.
HeatingElectrical heating (fossil fuel-derived)Solar thermal or microwave irradiation researchgate.netjddhs.comReduces carbon footprint and energy consumption.
SolventsVolatile organic compounds (VOCs)Ionic liquids, supercritical fluids, or solvent-free reactions researchgate.netjddhs.comMinimizes toxic emissions and simplifies purification.
CatalysisHomogeneous catalystsRecyclable heterogeneous or biocatalysts researchgate.netjddhs.comresearchgate.netSimplifies product separation and reduces catalyst waste.

Comprehensive Environmental Fate Modeling and Assessment of the Compound's Derivatives

Understanding the environmental journey of this compound and its potential degradation products is crucial. A model for such an assessment can be found in the study of 4-isobutylacetophenone (IBAP), a known phototransformation product of ibuprofen. nih.govnih.gov IBAP is semi-volatile, allowing it to partition from surface waters into the atmosphere. nih.gov

A comprehensive environmental assessment for derivatives of this compound would involve:

Identifying Transformation Products: Determining the products formed through biotic (microbial degradation) and abiotic (photolysis, hydrolysis) processes in various environmental compartments (water, soil, air). Studies on bisphenol A have shown that bio-oxidation can lead to persistent hydroxylated products, a pathway that could be relevant for other phenolic compounds. nih.govsemanticscholar.org

Modeling Environmental Partitioning: Using fugacity models to predict how the compound and its derivatives distribute between air, water, soil, and sediment.

Assessing Degradation Kinetics: Measuring reaction rates with key environmental oxidants, such as hydroxyl (•OH) radicals in the atmosphere and water. For IBAP, reaction with gas-phase •OH radicals is the primary atmospheric degradation pathway, with a calculated half-life of 1.5–2 days. nih.gov In contrast, degradation in water can be much slower, with persistence for several months possible under certain conditions. nih.gov

Evaluating Persistence and Bioaccumulation: Determining the ultimate fate of the compounds. While some derivatives like p-hydroxyacetophenone can be mineralized, others like 2,2-bis(4-hydroxyphenyl)-1-propanol (B31107) have been shown to be persistent. nih.govsemanticscholar.org The potential for bioaccumulation in organisms would also need to be assessed.

Table 2: Key Parameters in the Environmental Fate Modeling of 4-Isobutylacetophenone (IBAP), a Model Derivative
ParameterFinding for IBAPEnvironmental Significance
Formation PathwayPhotodegradation of ibuprofen in sunlit surface waters. nih.govIndicates the parent compound's presence can lead to secondary contaminants.
Atmospheric FateMainly reaction with •OH radicals; negligible direct photolysis. nih.govAtmosphere acts as a sink for the volatilized compound.
Atmospheric Half-life1.5–2 days. nih.govRelatively rapid degradation in the gas phase limits long-range transport.
Aqueous FateCan undergo photodegradation or partition to the gas phase. nih.govPersistence in water depends on volatilization and in-water degradation rates.
Overall EliminationUp to 60% of IBAP in a deep water body might be eliminated via volatilization and subsequent atmospheric reaction. nih.govHighlights the importance of considering intermedia transport in environmental risk assessment.

Advanced Computational Tools for Predictive Chemistry of Aromatic Alcohols

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules like this compound, accelerating research and reducing the need for extensive laboratory experiments. numberanalytics.com These in silico methods are integral to modern chemical research. mdpi.comresearchgate.net

Key computational approaches applicable to aromatic alcohols include:

Quantum Chemistry Methods: Techniques like Density Functional Theory (DFT) can be used to calculate a wide range of properties. numberanalytics.com This includes optimizing molecular geometry, analyzing molecular orbitals (such as the HOMO and LUMO) to understand electronic structure and aromaticity, and predicting spectroscopic data like NMR chemical shifts. numberanalytics.com

Reactivity Prediction: Computational models can predict the reactivity of aromatic rings towards electrophilic substitution and the reactivity of the alcohol functional group. nih.gov For tertiary alcohols, which often react via carbocation intermediates, computational methods can model the stability of these intermediates and predict product distributions. youtube.com

QSAR and Toxicity Prediction: Quantitative Structure-Activity Relationship (QSAR) models and other in silico toxicology platforms (e.g., Derek Nexus, Toxtree, VEGA) can be used to screen for potential biological activity and toxicity. nih.gov While these predictions require experimental validation, they are valuable for prioritizing compounds for further testing and for designing safer chemicals.

Table 3: Advanced Computational Tools and Their Applications for Aromatic Alcohols
Computational Tool/MethodPrimary ApplicationExample of Use
Density Functional Theory (DFT)Calculation of electronic structure, geometry, and spectroscopic properties. numberanalytics.comPredicting ¹H and ¹³C NMR spectra to aid in structural characterization. numberanalytics.com
Molecular Dynamics (MD) SimulationsSimulating molecular motion and intermolecular interactions over time. aston.ac.ukStudying aggregation behavior in different solvents or interaction with biological macromolecules. bohrium.com
QSAR (Quantitative Structure-Activity Relationship)Predicting biological activity or other properties based on chemical structure. nih.govEstimating potential anti-inflammatory activity or environmental toxicity.
Molecular DockingPredicting the binding orientation of a small molecule to a macromolecular target. mdpi.comInvestigating potential interactions with enzymes like cyclooxygenases (COX).

Integration of In Silico and Experimental Approaches for Compound Characterization and Reactivity

The most powerful approach to modern chemical research involves the tight integration of computational and experimental methods. nih.gov Computational predictions can guide experimental design, while experimental results provide crucial validation and refinement for computational models.

For this compound, an integrated strategy could look like this:

In Silico Prediction: Computational tools would first be used to predict key properties. For example, MD simulations could predict its aggregation behavior in different solvents, while DFT could predict its reactivity towards specific reagents. aston.ac.ukbohrium.com

Experimental Validation: These predictions would then be tested in the laboratory. The aggregation behavior could be measured using techniques like dynamic light scattering (DLS) and diffusion-ordered NMR spectroscopy (DOSY), as has been done for other polycyclic aromatic compounds. researchgate.net Predicted reaction outcomes could be tested through synthesis and product analysis.

Iterative Refinement: Discrepancies between prediction and experiment would lead to refinement of the computational models, improving their predictive power. This iterative cycle accelerates the understanding of the compound's fundamental chemical nature.

This combined approach has proven successful in diverse fields, from understanding the aggregation of complex molecules in different solvents to identifying potential drug candidates. bath.ac.uknih.gov By applying this synergistic strategy, researchers can efficiently characterize the physicochemical properties, reactivity, and potential applications of this compound, ensuring a thorough and scientifically rigorous evaluation.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(4-iso-Butylphenyl)-2-propanol, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves Grignard reactions or nucleophilic additions to ketones. For example, 1-(4-iso-Butylphenyl)-5-morpholinopentan-1-ol (yield: 26%) was synthesized via reduction of a ketone intermediate (12a in ). Optimization strategies include:

  • Catalyst selection : Use of palladium or nickel catalysts for hydrogenation steps.
  • Temperature control : Maintaining reactions at 0–5°C during Grignard additions to minimize side products.
  • Solvent choice : Polar aprotic solvents (e.g., THF) enhance nucleophilicity.
  • Reference yields: 45% for 5-(4-Benzylpiperidin-1-yl)-1-(4-iso-butylphenyl)pentan-1-ol (10d) ( ).

Q. How is this compound characterized using spectroscopic techniques?

  • Methodological Answer : Key techniques include:

  • ¹H-NMR : Aromatic protons appear as doublets at δ 7.24–7.30 ppm (J = 8.0–8.2 Hz) for the iso-butylphenyl group ( ).
  • ¹³C-NMR : The quaternary carbon adjacent to the hydroxyl group resonates at δ 70–75 ppm.
  • IR Spectroscopy : O-H stretching at 3200–3400 cm⁻¹ and C-O vibrations at 1050–1150 cm⁻¹.
  • LC/MS-MS : Molecular ion peaks at m/z corresponding to [M+H]⁺ or [M-Na]⁺ adducts.

Advanced Research Questions

Q. How can researchers address contradictory spectroscopic data during structural elucidation of this compound derivatives?

  • Methodological Answer : Contradictions may arise from conformational flexibility or impurities. Strategies include:

  • 2D-NMR (COSY, HSQC) : Resolve overlapping signals (e.g., aromatic vs. aliphatic protons).
  • Crystallography : Single-crystal X-ray diffraction confirms absolute configuration (e.g., compound 16a in ).
  • DEPT-135 NMR : Differentiates CH₃, CH₂, and CH groups in crowded spectra.
  • Reference Data Comparison : Cross-check with published shifts for analogous compounds ( ).

Q. What strategies are effective for improving the low yields of multi-step syntheses involving this compound intermediates?

  • Methodological Answer : Low yields (e.g., 3% for 13a in ) are mitigated by:

  • Protecting Groups : Use of TBDMS or acetyl groups to shield reactive hydroxyls during sulfonation or alkylation.
  • Flow Chemistry : Continuous reactors enhance mixing and heat transfer for exothermic steps.
  • Microwave-Assisted Synthesis : Reduces reaction times for steps like esterification (e.g., from 12h to 30 min).
  • Byproduct Analysis : GC-MS or HPLC identifies side products for pathway adjustment.

Q. How do structural modifications (e.g., iso-butyl vs. halogen substituents) impact the reactivity of 2-aryl-2-propanol derivatives?

  • Methodological Answer : Comparative studies show:

  • Electron-Donating Groups (iso-butyl) : Stabilize carbocation intermediates during acid-catalyzed dehydration, favoring alkene formation ().
  • Halogen Substituents (e.g., Cl, F) : Increase electrophilicity via inductive effects, enhancing substitution rates ( ).
  • Table 1 : Reactivity Trends in Oxidation Reactions
SubstituentOxidation Rate (PCC)Major Product
4-iso-ButylSlowKetone
4-FluoroFastKetone
4-ChloroModerateSulfone
Data derived from .

Q. What computational methods are suitable for predicting the biological activity of this compound analogs?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to targets like cyclooxygenase (COX-2).
  • QSAR Models : Relate logP and polar surface area to bioavailability (e.g., higher logP enhances membrane permeability).
  • MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories.
  • Reference : Similar sulfonyl derivatives showed antimicrobial activity via enzyme inhibition ( ).

Data Contradiction Analysis

Q. How should researchers interpret conflicting bioactivity data between in vitro and in vivo studies for this compound derivatives?

  • Methodological Answer : Discrepancies may stem from:

  • Metabolic Stability : Phase I/II metabolism (e.g., glucuronidation) reduces bioavailability ( ).
  • Dosing Regimens : Adjust in vivo doses based on pharmacokinetic parameters (t₁/₂, Cmax).
  • Species Variability : Use humanized mouse models to bridge interspecies differences.
  • Control Experiments : Include metabolites (e.g., ketone derivatives) in assays to identify active species.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.